molecular formula C9H11NO3 B075079 3,4-Dimethoxybenzamide CAS No. 1521-41-1

3,4-Dimethoxybenzamide

Cat. No.: B075079
CAS No.: 1521-41-1
M. Wt: 181.19 g/mol
InChI Key: XNDZRGTVUVVHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxybenzamide is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzamide, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzoic acid with ammonia or an amine derivative. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 3,4-dimethoxybenzonitrile. This method involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dimethoxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzoic acid
  • 3,4-Dimethoxybenzylamine
  • 3,4-Dimethoxybenzyl alcohol
  • 3,4-Dimethoxybenzaldehyde

Comparison: 3,4-Dimethoxybenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, while 3,4-Dimethoxybenzoic acid is primarily used as an intermediate in organic synthesis, this compound finds applications in medicinal chemistry as a drug precursor .

Properties

IUPAC Name

3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDZRGTVUVVHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074549
Record name 3,4-Dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521-41-1
Record name 3,4-Dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1521-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1521-41-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHOXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEW9F1FKI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Subsequently, 2-(3,4-dimethoxy-benzoylamino)-5-methyl-thiophene-3-carboxylic acid methyl ester (16 mg) synthesized by the above process was dissolved in ethanol (5 ml). Hydrazine (1 ml) was then added to the solution at room temperature, and the mixture was stirred at that temperature for 12 hr. After the completion of the reaction, the reaction system was concentrated under the reduced pressure, and the residue was purified by column chromatography eluted with a chloroform-methanol system to give N-(3-hydrazinocarbonyl)-5-methylthiophen-2-yl)-3,4-dimethoxy-benzamide (8.0 mg, yield 50%).
Name
2-(3,4-dimethoxy-benzoylamino)-5-methyl-thiophene-3-carboxylic acid methyl ester
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxybenzamide
Reactant of Route 2
3,4-Dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
3,4-Dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
3,4-Dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
3,4-Dimethoxybenzamide
Reactant of Route 6
3,4-Dimethoxybenzamide
Customer
Q & A

Q1: What is the relationship between the structure of 3,4-Dimethoxybenzamide derivatives and their gastrointestinal prokinetic activity?

A1: Research suggests that the presence of a dialkylaminoethoxybenzyl moiety attached to the benzamide core is crucial for gastrointestinal prokinetic activity. A study exploring structure-activity relationships of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives demonstrated that N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (Itopride) exhibited a well-balanced profile of gastroprokinetic and antiemetic activities. [] This suggests that specific substitutions on the benzene ring and the nature of the dialkylamino group can significantly influence the pharmacological activity of these compounds.

Q2: How does Itopride, a derivative of this compound, exert its gastroprokinetic effects?

A2: Itopride appears to exert its gastroprokinetic effects through a combination of mechanisms. Primarily, it acts as a dopamine D2 receptor antagonist. [] Additionally, Itopride exhibits anticholinesterase activity, leading to increased acetylcholine levels in the gut, which in turn enhances gastrointestinal motility. [] Studies in dogs, rats, and mice have shown that Itopride significantly enhances gastric emptying and improves delayed gastric emptying induced by dopamine and morphine. [] This suggests a potential therapeutic application in managing gastrointestinal motility disorders.

Q3: What is the impact of Itopride on colonic motor activity compared to other gastroprokinetic agents?

A3: Itopride demonstrates a unique ability to stimulate both peristaltic and segmental motility in the colon, as observed in isolated guinea pig colon studies. [] In contrast, while cisapride and mosapride enhance segmental motility, they reduce peristaltic motility. In vivo studies in dogs further confirmed Itopride's ability to stimulate contractile activity throughout the gastrointestinal tract, including the colon. [] This suggests that Itopride might be particularly beneficial in treating colonic motility disorders such as functional constipation.

Q4: Have any analytical methods been developed for the quantification of Itopride in biological samples?

A4: Yes, a sensitive and specific HPLC method with fluorescence detection has been developed for the determination of Itopride HCl in serum. [] This method demonstrated a detection limit of 5 ng/ml and was successfully used to assess the pharmacokinetics of Itopride HCl in healthy volunteers. Additionally, an RP-HPLC method with UV detection has been developed for the simultaneous estimation of Esomeprazole magnesium trihydrate, Itopride hydrochloride, and Mosapride citrate in laboratory samples. [] This method utilized a Supelco 516 C18 DB column and a mobile phase composed of phosphate buffer, acetonitrile, and methanol. It achieved good separation within 6 minutes and demonstrated linearity over the relevant concentration ranges for all three drugs.

Q5: Beyond its gastroprokinetic activity, have any other biological activities been reported for this compound or its derivatives?

A5: Research suggests that 2-(3,4-dimethoxyphenyl)benzazole derivatives, structurally related to this compound, exhibit promising anticancer activity. [] A study evaluating a series of these compounds revealed that the introduction of dichloro atoms at specific positions on the phenyl ring significantly enhanced cytotoxicity against A549 lung cancer cells, MCF-7 breast cancer cells, and HeLa cervical cancer cells. [] This highlights the potential of exploring this compound derivatives for applications beyond gastrointestinal disorders.

Q6: Can this compound be found in nature?

A6: Interestingly, this compound has been isolated from the solid culture of Streptoverticillium morookaense, a bacterium. [] This finding, along with the isolation of other amides like 2-phenylacetamide, 4-methoxybenzamide, and 3,4-dimethoxycinnamamide, suggests a potential role of these compounds in the bacterium's biology. Further research could explore the significance of this compound production by this bacterium and its potential implications.

Q7: What are the potential implications of Itopride's inhibitory effect on acetylcholinesterase?

A7: Itopride exhibits inhibitory effects on acetylcholinesterase, although it demonstrates different characteristics compared to neostigmine. [] While the clinical relevance of this finding requires further investigation, it highlights a potential area of concern. Inhibition of acetylcholinesterase can lead to increased acetylcholine levels, potentially causing cholinergic side effects. Therefore, careful monitoring and further research are needed to fully understand the clinical significance of Itopride's interaction with acetylcholinesterase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.